molecular formula C6H3F11O3S B1426792 2,2-Difluoroethyl nonafluorobutanesulfonate CAS No. 1036375-28-6

2,2-Difluoroethyl nonafluorobutanesulfonate

Cat. No. B1426792
M. Wt: 364.14 g/mol
InChI Key: SDJUPHWJHCYGLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate.


Molecular Structure Analysis

The molecular structure of 2,2-Difluoroethyl nonafluorobutanesulfonate consists of a difluoroethyl group attached to a nonafluorobutanesulfonate group.


Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving 2,2-Difluoroethyl nonafluorobutanesulfonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoroethyl nonafluorobutanesulfonate are not well-documented .

Scientific Research Applications

Transition Metal-Catalyzed Reactions

2,2-Difluoroethyl nonafluorobutanesulfonate is highlighted for its use in transition metal-catalyzed reactions. It serves as an effective intermediate, offering advantages over traditionally used triflates. Its application spans several key reactions, including Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions. This versatility underpins its significance in synthesizing complex organic compounds, showcasing its contribution to expanding the toolbox available for organic synthesis on both laboratory and industrial scales (Hoegermeier & Reissig, 2009).

Trifluoromethoxylation of Alkenes

The compound has been developed into a stable, reactive trifluoromethoxylating reagent, enabling the regio- and stereoselective synthesis of trifluoromethoxylated alkenes. Its utility in this domain underscores the ongoing expansion of methodologies available for introducing fluorinated motifs into organic molecules, which is of particular interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorination (Lu et al., 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies have explored the presence and quantification of perfluorinated compounds, including derivatives similar to 2,2-Difluoroethyl nonafluorobutanesulfonate, in various matrices. This research is crucial for understanding the environmental fate, persistence, and potential impacts of fluorinated compounds, which are widely used in industry for their unique properties (Ruan et al., 2015).

Advanced Materials and Technologies

The compound's derivatives have found applications in advanced materials and technologies, including its role in developing gel polymer electrolytes for lithium-ion batteries. This application highlights the broader utility of fluorinated compounds in enhancing the performance and safety of energy storage systems, an area of significant interest for the development of portable electronics and electric vehicles (Karuppasamy et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2,2-Difluoroethyl nonafluorobutanesulfonate is not available, similar compounds such as 2,2-Difluoroethyl acetate may cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O3S/c7-2(8)1-20-21(18,19)6(16,17)4(11,12)3(9,10)5(13,14)15/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUPHWJHCYGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895713
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethyl nonafluorobutanesulfonate

CAS RN

1036375-28-6
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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